![molecular formula C9H6FNO2 B1385991 6-fluoro-1H-indole-3-carboxylic acid CAS No. 23077-44-3](/img/structure/B1385991.png)
6-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Fluoro-1H-indole-3-carboxylic acid is a chemical compound with the empirical formula C9H6FNO2 and a molecular weight of 179.15 . It is a derivative of indole, a heterocyclic organic compound, with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position .
Synthesis Analysis
The synthesis of indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, has been a focus of many researchers . A common method for the synthesis of such compounds involves the activation of the carboxyl group with a compound like EDCI, which then connects it to amines to form amides . Another reported method involves the nitration of indoline to prepare 6-fluoroindole .Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indole-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=CNC2=C1C=CC(F)=C2
. The InChI code for the compound is 1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
. Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, have been studied for their reactivity in various chemical reactions . For instance, 6-fluoroindole has been used as a reactant in the preparation of other compounds .Physical And Chemical Properties Analysis
6-Fluoro-1H-indole-3-carboxylic acid is a solid compound that can range in color from white to yellow to brown . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antibacterial and Antiviral Agents
Indole derivatives have been investigated for their potential as antibacterial and antiviral agents. For instance, certain indole-based thiosemicarbazide derivatives have shown in vitro antiviral activity against a broad range of RNA and DNA viruses .
Cancer Treatment
Indole structures are prevalent in drugs used for treating various kinds of cancer. For example, Vinblastine, an indole alkaloid, is applied for the treatment of cancers such as Kaposi’s sarcoma and Hodgkin’s disease .
Hypertension Medication
Indole alkaloids like Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and other related cardiovascular conditions .
Herbicide Development
Indole-3-carboxylic acid derivatives have been explored as auxin receptor protein TIR1 antagonists, which could serve as a basis for developing novel herbicides .
Drug Discovery
The indole unit is a significant moiety for drug discovery due to its structural versatility and biological relevance .
Plant Pathogen Defense
In plants, indolic secondary metabolites derived from indole-3-carboxylic acid play a crucial role in pathogen defense mechanisms .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-fluoro-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the results of action could potentially include antiviral, anti-inflammatory, anticancer, and other effects.
Safety and Hazards
The compound is classified as a warning under the GHS classification system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, have been the focus of many researchers due to their potential biological activities . Future research may involve the design and synthesis of novel indole-3-carboxylic acid derivatives for applications in plant growth regulation and weed control . Additionally, the development of new synthetic strategies for indole cyclization, leading to indole-3-carboxylic acid derivatives, is a promising area of research .
properties
IUPAC Name |
6-fluoro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFSNLFIZWJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651657 | |
Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23077-44-3 | |
Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23077-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid?
A1: The crystal structure of 6-fluoro-1H-indole-3-carboxylic acid reveals that all non-hydrogen atoms within the molecule lie approximately on the same plane []. The carboxy oxygen atoms show slight deviations from the indole plane, with values of 0.0809 Å and -0.1279 Å. Furthermore, the crystal structure demonstrates the formation of dimers through O—H⋯O hydrogen bonds between molecules. These dimers are further connected by N—H⋯O hydrogen bonds and π–π interactions, with a centroid–centroid distance of 3.680 (2) Å [].
Q2: Have any derivatives of indole-3-carboxylic acid been investigated for potential antiviral activity?
A2: Yes, research has explored the synthesis and antiviral properties of specific derivatives of indole-3-carboxylic acid. Two studies focused on ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids [] and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters []. These studies highlight the interest in modifying the indole-3-carboxylic acid scaffold to explore potential antiviral applications.
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